AT1 Receptor Binding Affinity: YM-358 is 3–10 Times More Potent Than Losartan
In a direct head-to-head comparison, YM-358 demonstrated a pKi of 8.79 in rat liver membrane binding assays and a pA2 of 8.82 in isolated rabbit aorta functional assays. On the basis of these pKi and pA2 values determined in the same study, YM-358 was approximately 3–10 times more potent than the prototype ARB losartan in antagonizing angiotensin AT1 receptors [1]. Consistent with these findings, independent curation by ChEMBL/BindingDB reports an IC50 of 1.70 nM and a Kd of 1.51 nM for YM-358 at the rabbit AT1 receptor [2]. For comparison, losartan has a reported AT1 IC50 of approximately 20 nM and a pA2 of 8.27 in the same tissue preparation .
| Evidence Dimension | AT1 receptor binding affinity and functional antagonism potency |
|---|---|
| Target Compound Data | pKi = 8.79; pA2 = 8.82; IC50 = 1.70 nM; Kd = 1.51 nM |
| Comparator Or Baseline | Losartan: pA2 = 8.27; IC50 ≈ 20 nM (literature values) |
| Quantified Difference | YM-358 is approximately 3–10× more potent than losartan (pKi/pA2 basis); ~12-fold lower IC50 (1.70 nM vs. ~20 nM) |
| Conditions | Rat liver membranes (pKi); isolated rabbit aorta (pA2, IC50, Kd); [125I][Sar1, Ile8]Ang II radioligand |
Why This Matters
Procurement decisions for AT1 receptor antagonist studies requiring higher target engagement at lower concentrations should favor YM-358 over losartan to achieve comparable receptor occupancy with reduced compound mass.
- [1] Shibasaki M, Fujimori A, Takanashi M, Kusayama T, Tokioka T, Satoh Y, Okazaki T, Uchida W, Inagaki O, Yanagisawa I. Pharmacological profile of YM358, a novel nonpeptide angiotensin AT1 receptor antagonist. Eur J Pharmacol. 1997;335(2-3):167-173. doi:10.1016/S0014-2999(97)01189-8. PMID: 9369370. View Source
- [2] BindingDB. BDBM50049183: YM-358. IC50: 1.70 nM; Kd: 1.51 nM at angiotensin II type 1 receptor (Rabbit aorta). Curated by ChEMBL. View Source
